methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate
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Overview
Description
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar pyrazoloquinoline core but differs in the position of the nitrogen atoms and substituents.
4-Hydroxyquinoline: Another related compound with a quinoline core and a hydroxyl group at the 4-position.
Uniqueness
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole and quinoline ring system.
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)7-4-2-3-6-9(7)13-5-8-10(6)14-15-11(8)16/h2-5H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFTUHJOGPXLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C3C(=CN=C21)C(=O)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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